6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide
Description
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a heterocyclic compound featuring a fused imidazole-pyrazine ring system. Its molecular formula is C₆H₇N₃O·HBr, with a molecular weight of 137.14 g/mol (base) + 80.91 g/mol (HBr) = 218.05 g/mol . The compound is cataloged under CAS number 740082-70-6 and has been historically supplied by manufacturers such as CymitQuimica and Shanghai Yuanye Bio-Technology, though current availability is listed as discontinued .
The core structure consists of a bicyclic scaffold where the imidazole ring is fused to a partially saturated pyrazine ring. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one;hydrobromide |
InChI |
InChI=1S/C6H7N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1,3H,2,4H2,(H,8,10);1H |
InChI Key |
IPXLPIHMACUYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C(=O)N1.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo-pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo-pyrazine derivatives .
Scientific Research Applications
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor binding, thereby modulating various biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Key Structural Variations and Substitutions
The following table summarizes critical structural and physicochemical differences between 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide and related compounds:
Biological Activity
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Beta-site Amyloid Cleaving Enzyme (BACE), which plays a crucial role in Alzheimer's disease pathology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C6H8BrN3O
- Molecular Weight : 218.05 g/mol
The compound features a fused imidazo-pyrazine ring system, which contributes to its unique chemical properties and biological activities.
Inhibition of BACE
Research indicates that this compound exhibits significant inhibitory activity against BACE. This enzyme is critical in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of BACE can potentially reduce amyloid plaque formation in the brain.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| BACE Inhibition | Competitive inhibition of enzyme activity | |
| Enzyme Interaction | Modulates receptor binding and enzyme activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Cytotoxicity Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and the depolarization of mitochondrial membranes, leading to cell death.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on colon cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value indicating potent cytotoxicity.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to the active site of BACE and blocking its activity.
- Receptor Modulation : Interacting with various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions and cyclization methods. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts (e.g., potassium carbonate) to facilitate ring closure .
- Bromination : Electrophilic substitution with bromine sources (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Crystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrobromide salt .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): Identify proton environments (e.g., dihydroimidazole protons at δ 3.5–4.2 ppm and pyrazinone protons at δ 7.8–8.3 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) and aromatic carbons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental Design :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds to minimize variability .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .
- Data Analysis :
- Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or solvent effects .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in assay conditions .
Q. What strategies improve the solubility and stability of this compound in pharmacological assays?
- Salt Form Optimization :
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and predict binding affinities .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to prioritize synthetic targets .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
